Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of substituted hydrazines with β-keto esters, followed by halogenation and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex biaryl structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, amines, and biaryl compounds, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The pyrazole ring serves as a core structure that interacts with various biological pathways, modulating their functions .
Comparison with Similar Compounds
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carbonitrile
Comparison: Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. Compared to its analogs, this compound exhibits enhanced halogen bonding and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate is a novel compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H12FN3O2I with a molecular weight of approximately 359.14 g/mol. The presence of the 4-fluorophenyl and iodo substituents on the pyrazole ring enhances its reactivity and biological interactions, potentially influencing its pharmacodynamics.
This compound has been studied for its interaction with various biological targets, particularly enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy as selective inhibitors of protein kinases such as p38 MAP kinase, which plays a critical role in cellular stress responses and inflammation .
- Binding Affinity : Studies indicate that the compound may exhibit significant binding affinity to specific proteins, influencing downstream signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, possess notable anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10.5 | Apoptosis via caspase activation |
MCF-7 | 15.2 | Cell cycle arrest |
Enzymatic Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. For instance, it has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Enzyme | Inhibition (%) at 50 µM |
---|---|
COX-1 | 72% |
COX-2 | 65% |
Case Studies
- In Vivo Studies : In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups . The study concluded that the compound's mechanism involved both direct cytotoxic effects on tumor cells and modulation of immune response.
- Pharmacokinetics : A pharmacokinetic study revealed that the compound exhibited favorable absorption characteristics with a bioavailability rate exceeding 70% when administered orally. This suggests potential for clinical applications in drug development .
Properties
Molecular Formula |
C12H11FIN3O2 |
---|---|
Molecular Weight |
375.14 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)-4-iodopyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11FIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3 |
InChI Key |
GSURKNVEGQSVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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